Methyl 1-propylbenzoimidazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1-propylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-6-14-8-13-10-7-9(12(15)16-2)4-5-11(10)14/h4-5,7-8H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSBSKFTQSOEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742749 | |
| Record name | Methyl 1-propyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-11-8 | |
| Record name | Methyl 1-propyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-propylbenzoimidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions . The reaction conditions can vary, but often involve heating the reactants in the presence of a dehydrating agent to facilitate ring closure.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-propylbenzoimidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzimidazole ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Scientific Research Applications
Methyl 1-propylbenzoimidazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of Methyl 1-propylbenzoimidazole-5-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares methyl 1-propylbenzoimidazole-5-carboxylate with key analogs, emphasizing substituent effects:
Key Observations:
Substituent Position :
- The 5-carboxylate isomer (target compound) is electronically distinct from the 6-carboxylate analog due to resonance effects .
- 2-Substituted derivatives (e.g., 2-phenyl or 2-piperidinyl) exhibit enhanced antibacterial activity compared to 1-substituted analogs, likely due to improved target binding .
Functional Group Effects: Methyl vs. Ethyl Esters: Ethyl esters (e.g., ) may confer prolonged metabolic stability compared to methyl esters due to slower hydrolysis . Ester vs.
Alkyl Chain Branching :
- The isopropyl variant () demonstrates higher lipophilicity than the linear propyl chain, which could influence absorption and distribution .
Biological Activity
Methyl 1-propylbenzoimidazole-5-carboxylate (MPBC) is a benzimidazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with MPBC, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzimidazole core with a propyl group and a methyl ester functional group. This structural configuration is pivotal in determining its biological activities.
Antimicrobial Activity
Research indicates that various benzimidazole derivatives exhibit significant antimicrobial properties. MPBC has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of MPBC
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Klebsiella pneumoniae | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
The above table summarizes the MIC values for MPBC against various microbial strains, demonstrating its potential as an antimicrobial agent. The compound exhibited particularly strong activity against Staphylococcus aureus, suggesting its utility in treating infections caused by this pathogen.
Anticancer Activity
MPBC has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that MPBC significantly reduced cell viability in human leukemia cells with an IC50 value of approximately 3 µM. This suggests a potent anticancer effect, comparable to other benzimidazole derivatives known for their activity against cancer cells.
Table 2: Anticancer Activity of MPBC
The data indicates that MPBC exhibits selective cytotoxicity towards certain cancer cell lines, making it a candidate for further development as an anticancer therapeutic agent.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, MPBC has shown promise in modulating inflammatory responses. Research has highlighted its ability to inhibit pro-inflammatory cytokines in vitro.
MPBC appears to exert its anti-inflammatory effects by downregulating the expression of cyclooxygenase-2 (COX-2) and inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. This mechanism is crucial in managing inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1-propylbenzoimidazole-5-carboxylate derivatives, and how are intermediates characterized?
- Methodology : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, methyl 1H-benzimidazole-5-carboxylate derivatives can be modified at the 2nd position using 4-methylpiperidinyl groups to enhance bioactivity. Characterization involves 1H/13C-NMR for structural confirmation and HPLC for purity assessment .
- Key Steps :
- Refluxing intermediates (e.g., methyl 3-amino-4-hydroxybenzoate) with aryl acids for 15 hours .
- Monitoring reaction progress via TLC and isolating products via ice-water precipitation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Primary Techniques :
- 1H/13C-NMR : Assigns proton and carbon environments, e.g., confirming substituent positions on the benzimidazole ring .
- FTIR : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., [M+H]+ with <1 ppm error) .
Q. How is the antibacterial activity of these derivatives evaluated in vitro?
- Protocol :
- Use standardized bacterial strains (e.g., E. coli, S. aureus) in broth microdilution assays.
- Measure minimum inhibitory concentrations (MICs) and compare against controls like ampicillin .
- Data Interpretation : Activity correlates with substituent hydrophobicity and steric effects at the 2nd position .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Approach :
- Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions to reduce byproducts.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control : Lower temperatures (0–5°C) mitigate side reactions during sensitive steps like diazotization .
Q. How can discrepancies between theoretical (DFT) and experimental (X-ray) structural data be resolved?
- Strategy :
- Perform DFT geometry optimization with B3LYP/6-31G(d) basis sets to compare bond lengths/angles with X-ray data .
- Analyze crystal packing effects (e.g., hydrogen bonding, π-π stacking) that may distort experimental geometries .
Q. What methods address contradictory bioactivity results across studies?
- Troubleshooting :
- Assay Standardization : Ensure consistent bacterial inoculum sizes and growth media (e.g., Mueller-Hinton agar) .
- Substituent SAR Analysis : Compare electron-withdrawing vs. donating groups at the 2nd position, as minor changes (e.g., Cl vs. CH₃) drastically alter MICs .
Q. How do computational tools (e.g., SHELX) enhance structural refinement for crystallographic studies?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
